tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.: 1624260-26-9
VCID: VC0153127
InChI: InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5;/h12H,6-8H2,1-5H3;1H
SMILES: CC1(CNCCN1C(=O)OC(C)(C)C)C.Cl
Molecular Formula: C11H23ClN2O2
Molecular Weight: 250.767

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride

CAS No.: 1624260-26-9

Cat. No.: VC0153127

Molecular Formula: C11H23ClN2O2

Molecular Weight: 250.767

* For research use only. Not for human or veterinary use.

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride - 1624260-26-9

Specification

CAS No. 1624260-26-9
Molecular Formula C11H23ClN2O2
Molecular Weight 250.767
IUPAC Name tert-butyl 2,2-dimethylpiperazine-1-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H22N2O2.ClH/c1-10(2,3)15-9(14)13-7-6-12-8-11(13,4)5;/h12H,6-8H2,1-5H3;1H
Standard InChI Key QIEBQSDOJMXWNN-UHFFFAOYSA-N
SMILES CC1(CNCCN1C(=O)OC(C)(C)C)C.Cl

Introduction

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride is a chemical compound with the CAS number 1624260-26-9. It belongs to the class of piperazine derivatives, which are widely used in medicinal chemistry due to their versatility and potential therapeutic applications. This compound is characterized by its molecular formula C11H23ClN2O2 and a molecular weight of approximately 250.77 g/mol .

Synthesis and Chemical Reactions

The synthesis of tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride typically involves the reaction of 2,2-dimethylpiperazine with tert-butyl chloroformate or similar reagents. The process may include steps such as protection of the piperazine nitrogen, followed by carboxylation and subsequent hydrochloride salt formation .

Potential Chemical Reactions

  • Hydrolysis: The ester group in the compound can undergo hydrolysis in the presence of water or acid/base catalysts to yield the corresponding carboxylic acid and alcohol.

  • Alkylation/Acylation: The nitrogen atoms in the piperazine ring can participate in alkylation or acylation reactions, allowing for further derivatization of the compound.

Applications and Research Findings

tert-Butyl 2,2-dimethylpiperazine-1-carboxylate hydrochloride is primarily used in research studies focusing on its potential therapeutic effects, particularly in the context of neurotransmitter systems. Its interaction with biological targets such as receptors or enzymes could influence signaling pathways, making it a subject of interest in medicinal chemistry.

Safety and Handling

The compound is classified with hazard codes indicating potential irritation and toxicity. It requires careful handling and storage under controlled conditions, typically at temperatures between 2-8°C .

Physical and Chemical Data

PropertyValue
CAS Number1624260-26-9
Molecular FormulaC11H23ClN2O2
Molecular Weight250.77 g/mol
PurityTypically 97%
Storage Conditions2-8°C

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